N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that features a benzo[d]thiazole core, a methylsulfonyl group, and a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride. The final step involves the coupling of the benzo[d]thiazole derivative with a benzylamine and a phenylthio-propanamide moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylbutanamide
- N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-nitrobenzenesulfonamide
Uniqueness
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the combination of its benzo[d]thiazole core, methylsulfonyl group, and phenylthio substituent This unique structure may confer specific properties, such as enhanced bioactivity or stability, compared to similar compounds
Properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c1-32(28,29)20-12-13-21-22(16-20)31-24(25-21)26(17-18-8-4-2-5-9-18)23(27)14-15-30-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUVRNMLPNTTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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